methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a methyl ester group at the 5-position and a 3,4-dimethylphenyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, followed by esterification to yield the desired methyl ester.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound is studied for its potential biological activities and as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Pyrazole derivatives have been investigated for their roles in treating various conditions, including cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its chemical properties make it suitable for various applications in these fields.
Mechanism of Action
The mechanism of action of methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a single methyl group on the phenyl ring.
Ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3,4-dimethylphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound in drug design and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(15-14-11)13(16)17-3/h4-7H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTZMJBNTHXASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.